![molecular formula C9H12ClN2O6P B14264601 N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid CAS No. 131395-41-0](/img/structure/B14264601.png)
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid is a complex organic compound characterized by the presence of a chlorinated hydroxy group, a nitrophenyl group, and a phosphoramidic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the hydroxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and phosphoramidating agents for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.
Applications De Recherche Scientifique
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Cellular Components: Affect cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid can be compared with similar compounds, such as:
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphoramidic acid.
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoric acid: Contains a phosphoric acid group.
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphorothioic acid: Features a phosphorothioic acid group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
131395-41-0 |
|---|---|
Formule moléculaire |
C9H12ClN2O6P |
Poids moléculaire |
310.63 g/mol |
Nom IUPAC |
[[3-chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]amino]phosphonic acid |
InChI |
InChI=1S/C9H12ClN2O6P/c10-5-8(11-19(16,17)18)9(13)6-1-3-7(4-2-6)12(14)15/h1-4,8-9,13H,5H2,(H3,11,16,17,18) |
Clé InChI |
VSPRCVVMXQTDNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(CCl)NP(=O)(O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


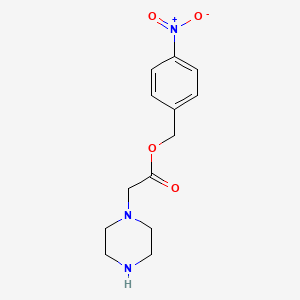
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
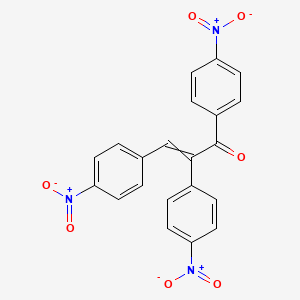
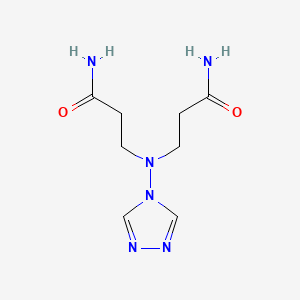
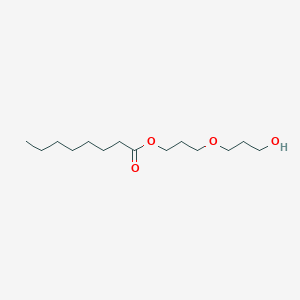
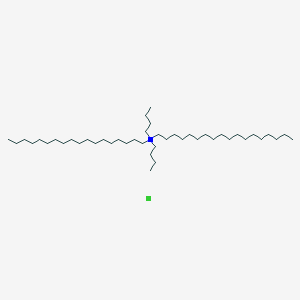
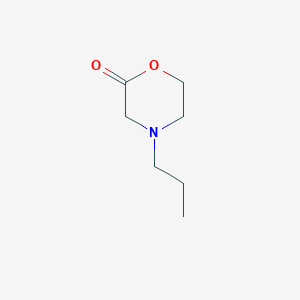
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

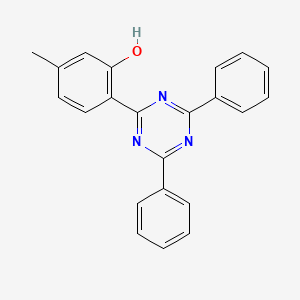
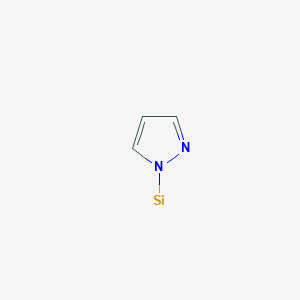
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
